

# physicochemical properties of 3-Butoxy-2-chlorophenylboronic acid

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## Compound of Interest

Compound Name: 3-Butoxy-2-chlorophenylboronic acid

Cat. No.: B594274

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An In-depth Technical Guide to the Physicochemical Properties of **3-Butoxy-2-chlorophenylboronic acid**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **3-Butoxy-2-chlorophenylboronic acid**. Boronic acids are a class of compounds of significant interest in medicinal chemistry and drug development due to their unique chemical reactivity and biological activity.<sup>[1][2]</sup> They serve as versatile synthetic intermediates, most notably in Suzuki-Miyaura cross-coupling reactions, and as key pharmacophores in approved drugs like the proteasome inhibitor Bortezomib.<sup>[1][3]</sup> Understanding the fundamental properties of substituted phenylboronic acids like the title compound is crucial for its effective application in research and development.

## Core Physicochemical Properties

The key physicochemical data for **3-Butoxy-2-chlorophenylboronic acid** are summarized in the table below. While experimental data for some properties like melting and boiling points are not readily available in the literature for this specific molecule, data from structurally similar compounds are provided for context.

Property	Value	Reference
CAS Number	1256345-58-0	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>14</sub> BClO <sub>3</sub>	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	228.48 g/mol	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Purity	Typically ≥97%	<a href="#">[4]</a>
Appearance	White to light yellow crystalline powder (inferred)	<a href="#">[9]</a> <a href="#">[10]</a>
Melting Point	Data not available. (For comparison: 3-Chlorophenylboronic acid: 185-189 °C; 5-Butoxy-2-fluorophenylboronic acid: 75-80 °C)	<a href="#">[9]</a> <a href="#">[11]</a>
Boiling Point	Data not available. (Predicted for 3-Chlorophenylboronic acid: 311.4±44.0 °C)	<a href="#">[10]</a>
Solubility	Poor solubility in water; soluble in organic solvents such as methanol, ether, THF, DMSO, and DMF (inferred from similar compounds).	<a href="#">[10]</a>
pKa	Data not available. (Aryl boronic acids typically have a pKa between 4 and 10).	<a href="#">[1]</a>
InChI Key	UYJMMBBEXLZVST-UHFFFAOYSA-N	<a href="#">[4]</a>

## Chemical Structure and Identification

The structure of **3-Butoxy-2-chlorophenylboronic acid** features a phenyl ring substituted with a boronic acid group, a chlorine atom, and a butoxy group.

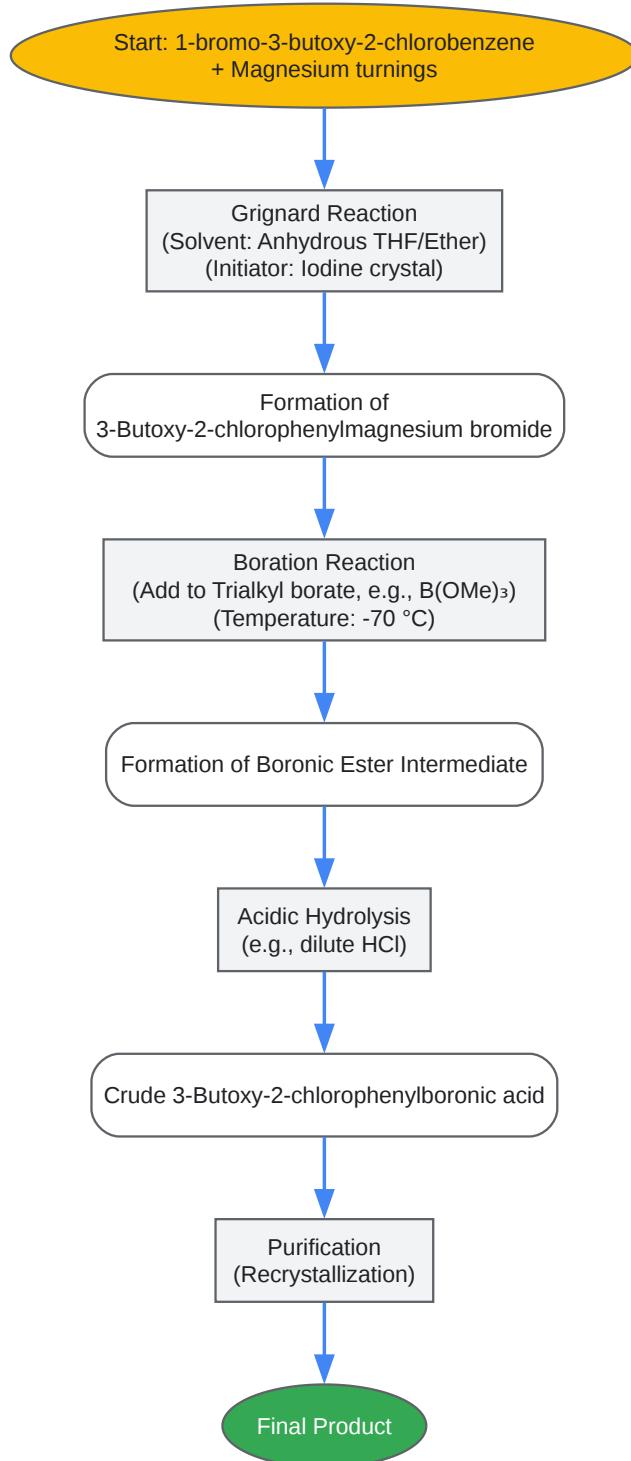
Caption: Chemical structure of **3-Butoxy-2-chlorophenylboronic acid**.

## Experimental Protocols

While specific experimental protocols for **3-Butoxy-2-chlorophenylboronic acid** are not detailed in the available literature, the following sections describe general and widely accepted methodologies for the synthesis, purification, and analysis of similar arylboronic acids.

### General Synthesis via Grignard Reaction

A common method for preparing chlorophenylboronic acids involves the formation of a Grignard reagent followed by reaction with a trialkyl borate.[\[12\]](#)



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Caption: General workflow for the synthesis of arylboronic acids.

### Methodology:

- Grignard Reagent Formation: Magnesium turnings are activated in an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvent (e.g., THF or diethyl ether) is added, followed by a small crystal of iodine as an initiator. The corresponding aryl halide (e.g., 1-bromo-3-butoxy-2-chlorobenzene) is added dropwise to maintain a gentle reflux.
- Boration: The freshly prepared Grignard reagent is cooled to a low temperature (typically -70 °C) and added slowly to a solution of a trialkyl borate (e.g., trimethyl borate or tributyl borate) in an anhydrous solvent.[\[12\]](#)
- Hydrolysis: After stirring for several hours, the reaction is quenched by the slow addition of an aqueous acid solution (e.g., 2M HCl).
- Workup and Isolation: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

## Purification by Recrystallization

Arylboronic acids often contain their corresponding boroxine (anhydride trimer) as an impurity, which can be removed by recrystallization from water.[\[13\]](#)

### Methodology:

- The crude arylboronic acid is suspended in water in a conical flask.[\[13\]](#)
- The suspension is heated to boiling with vigorous stirring until the solid is fully dissolved.[\[13\]](#)
- The hot solution is filtered by gravity through filter paper to remove any insoluble impurities.[\[13\]](#)
- The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[\[13\]](#)
- The resulting crystals are collected by vacuum filtration, washed with cold water, and dried under high vacuum.[\[13\]](#)

## Spectroscopic Analysis (NMR)

Obtaining clean Nuclear Magnetic Resonance (NMR) spectra for boronic acids can be challenging due to the equilibrium between the monomeric acid and its oligomeric anhydride forms (boroxines), which can lead to complex or broad signals.[\[14\]](#)

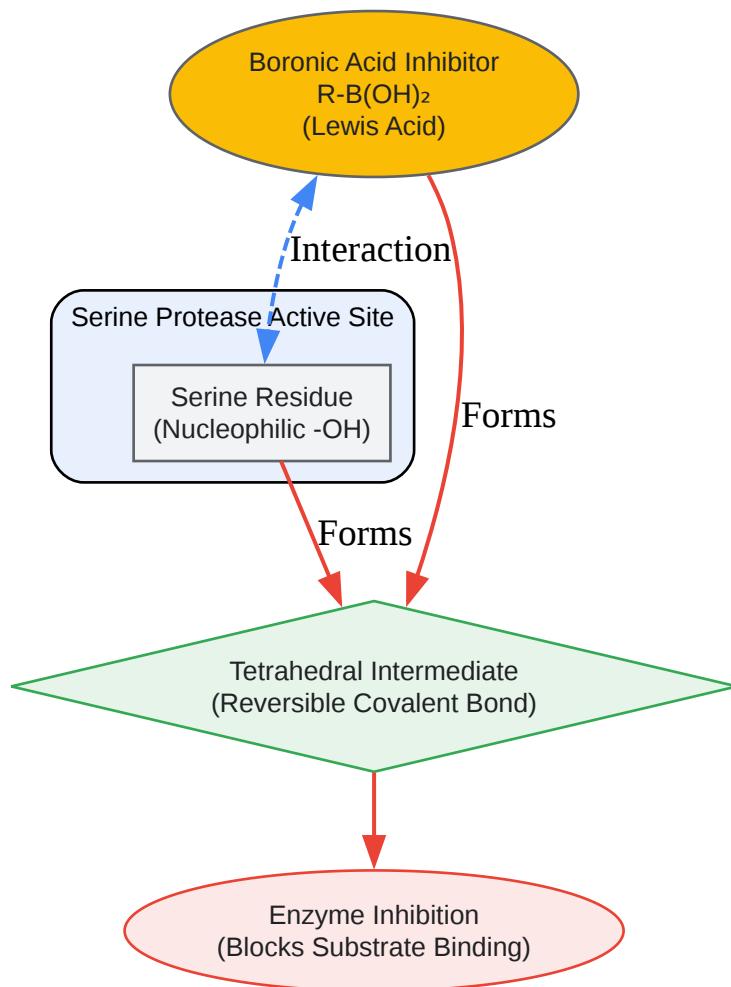
Methodology to Overcome Oligomerization:

- To obtain a clear spectrum of the monomeric acid, the sample can be dissolved in deuterated methanol ( $\text{CD}_3\text{OD}$ ). The alcohol solvent helps to break up the boroxine trimers. The acidic B-OH protons will exchange with the solvent, making them unobservable, but the aromatic and aliphatic signals will be sharp and well-resolved.[\[14\]](#)
- Alternatively, heating the sample under vacuum can drive the equilibrium towards the boroxine trimer, which may provide a different but interpretable spectrum.[\[14\]](#)

## Biological Relevance and Potential Applications

Boronic acids are recognized as privileged structures in medicinal chemistry. The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling it to form reversible covalent bonds with nucleophiles present in the active sites of enzymes, such as the hydroxyl group of a serine residue.[\[1\]](#) This property makes them effective transition-state analog inhibitors.

Bortezomib, a boronic acid-containing dipeptide, was the first proteasome inhibitor approved for treating multiple myeloma.[\[2\]](#)[\[3\]](#) Other approved boron-containing drugs include vaborbactam (a  $\beta$ -lactamase inhibitor) and crisaborole (a phosphodiesterase 4 inhibitor).[\[3\]](#)[\[15\]](#) **3-Butoxy-2-chlorophenylboronic acid**, as a substituted arylboronic acid, is a valuable building block for synthesizing more complex molecules with potential therapeutic activities, including but not limited to inhibitors for serine proteases, antivirals, and anti-inflammatory agents.[\[15\]](#)[\[16\]](#)



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Caption: Boronic acid inhibiting a serine protease via a tetrahedral intermediate.

## Safety and Handling

Based on safety data sheets (SDS) for similar chlorophenylboronic acids, **3-Butoxy-2-chlorophenylboronic acid** should be handled with care.

- Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[6]

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[6][17] Use a respirator if dust is generated.[6]
- Handling: Avoid contact with skin, eyes, and clothing.[18] Avoid formation of dust and aerosols.[6] Use only in a well-ventilated area, such as a chemical fume hood.[17]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18]

This guide provides a foundational understanding of **3-Butoxy-2-chlorophenylboronic acid** for its application in scientific research and drug discovery. The combination of its physicochemical properties and the versatile reactivity of the boronic acid moiety makes it a valuable compound for synthetic and medicinal chemists.

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